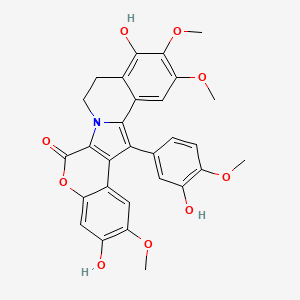
Lamellarin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamellarin E is an antineoplastic.
Aplicaciones Científicas De Investigación
Structure and Isolation
Lamellarin E is derived from marine organisms, primarily ascidians, and is characterized by a complex structure that includes a pyrrole-derived alkaloid framework. Its isolation and synthesis have been subjects of extensive research, with various derivatives being created to enhance its biological efficacy .
Biological Activities
1. Anticancer Properties
This compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer cells. The mechanism of action is primarily through the inhibition of topoisomerases, which are crucial enzymes involved in DNA replication and repair .
Case Studies:
- MCF7 Breast Cancer Cells : Treatment with lamellarin D (a close analog) leads to an accumulation of specific metabolites indicative of disrupted metabolic pathways associated with cancer cell survival .
- Colorectal Cancer : Lamellarin derivatives have demonstrated potent cytotoxic effects against colorectal cancer cells, suggesting a promising avenue for therapeutic development .
2. Antiviral Activity
Recent studies have indicated that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, although further research is needed to elucidate its full potential in this area .
3. Multidrug Resistance Reversal
This compound has been investigated for its capacity to reverse multidrug resistance (MDR) in cancer cells. By modulating drug efflux mechanisms, it enhances the efficacy of conventional chemotherapeutics . This property is particularly valuable in treating cancers that exhibit resistance to standard therapies.
Pharmacological Applications
1. Drug Development
The unique structure of this compound serves as a scaffold for the development of novel anticancer agents. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing anticancer activity .
2. Targeted Therapy
Lamellarin derivatives are being studied as potential candidates for targeted therapies against specific mutations in oncogenes, such as the epidermal growth factor receptor (EGFR). For instance, modifications to lamellarin N have resulted in compounds that effectively target resistant mutant forms of EGFR .
Comparative Data Table
Propiedades
Número CAS |
115982-19-9 |
|---|---|
Fórmula molecular |
C29H25NO9 |
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
7,18-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C29H25NO9/c1-35-19-6-5-13(9-17(19)31)23-24-16-11-21(36-2)18(32)12-20(16)39-29(34)26(24)30-8-7-14-15(25(23)30)10-22(37-3)28(38-4)27(14)33/h5-6,9-12,31-33H,7-8H2,1-4H3 |
Clave InChI |
JAYUXAMNSNMXCO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)OC)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
115982-19-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lamellarin E; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















